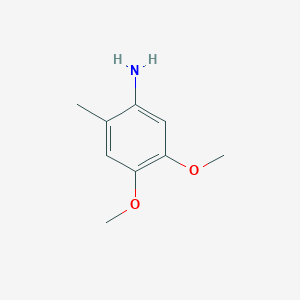

4,5-Dimethoxy-2-methylaniline

Descripción

Significance as a Precursor in Complex Molecule Construction

The strategic placement of substituents on the 4,5-Dimethoxy-2-methylaniline ring makes it a significant precursor for synthesizing complex molecules. It serves as a foundational scaffold, allowing chemists to introduce further complexity through reactions targeting its versatile functional groups. myskinrecipes.comcymitquimica.com Its utility is particularly noted in medicinal chemistry, where it functions as an intermediate in the synthesis of biologically active compounds. lookchem.com

Research has demonstrated its role in the preparation of novel heterocyclic compounds. For instance, it is a documented starting material in the synthesis of various quinoline (B57606) derivatives. thieme-connect.com The specific substitution pattern is crucial for creating molecules with defined three-dimensional shapes and electronic properties, which is essential for targeted interactions with biological systems. The hydrochloride salt of this compound is also recognized as a versatile small molecule scaffold, further highlighting its role as a foundational piece in constructing a diverse range of chemical entities. cymitquimica.com Its application extends to being a key intermediate in the synthesis of new materials and active pharmaceutical ingredients (APIs). lookchem.comchem-contract.com

Role of Aromatic Amines in Synthetic Methodologies

Aromatic amines, the class of compounds to which this compound belongs, are fundamental in a vast array of synthetic methodologies. e-bookshelf.de They are among the most important building blocks in chemistry, serving as intermediates in the production of dyes, pigments, agrochemicals, and pharmaceuticals. albany.eduontosight.ai The high reactivity of the aniline (B41778) ring, enhanced by the electron-donating amino group, makes it highly susceptible to electrophilic substitution reactions, allowing for the introduction of additional functional groups onto the aromatic core. wikipedia.org

A key reaction of primary aromatic amines is diazotization, where the amino group is converted into a diazonium salt upon reaction with nitrous acid. wikipedia.org These diazonium salts are highly versatile intermediates that can undergo a variety of transformations, such as Sandmeyer reactions, to introduce halide, cyanide, or hydroxyl groups. wikipedia.org They are also crucial in the synthesis of azo dyes through coupling reactions. ontosight.aimdpi.com Furthermore, the amino group itself can act as a nucleophile, enabling the construction of larger molecules and a wide range of heterocyclic compounds. nih.govrsc.org

Historical Context of Dimethoxy-Substituted Anilines in Chemical Research

The study of anilines began in the 19th century and received a major impetus in 1856 with William Henry Perkin's accidental synthesis of mauveine, the first synthetic dye. e-bookshelf.de This discovery launched the modern chemical industry and established aniline and its derivatives as cornerstone intermediates for a wide range of products, including pharmaceuticals and agrochemicals. e-bookshelf.demdpi.com

While early research focused on simpler aniline derivatives for the dye industry, the 20th century saw growing interest in more complex substituted anilines. e-bookshelf.de Dimethoxy-substituted anilines, for example, became important for creating dyes with specific color properties and for their potential in other applications. google.com Research in the late 1980s and early 1990s on 2,5-dimethoxyaniline (B66101) led to the development of poly(2,5-dimethoxyaniline) (PDMA), a soluble conducting polymer with enhanced stability and interesting electrochromic properties, marking a shift towards advanced materials. scielo.brresearchgate.net The synthesis of compounds like 4-chloro-2,5-dimethoxyaniline (B1194742) was patented as it proved to be a valuable intermediate for high-performance pigments. google.com This historical progression from simple dyes to advanced functional polymers illustrates the evolving and significant role of substituted anilines in chemical research and development.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dimethoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAYBVPASDNLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295745 | |

| Record name | 4,5-Dimethoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41864-45-3 | |

| Record name | 41864-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dimethoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethoxy-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Methodologies for 4,5 Dimethoxy 2 Methylaniline

Established Synthetic Pathways

The most common and well-documented methods for preparing 4,5-Dimethoxy-2-methylaniline rely on the chemical reduction of a corresponding nitro compound.

Catalytic hydrogenation stands out as a prevalent and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. numberanalytics.comacs.org This process typically involves the use of a metal catalyst to facilitate the reaction between hydrogen and the nitro group. numberanalytics.com

The primary precursor for the synthesis of this compound is 4,5-Dimethoxy-2-nitrotoluene. scbt.com The reduction of the nitro group in this starting material directly yields the desired aniline (B41778) derivative. This transformation is a critical step and is often accomplished through catalytic hydrogenation. googleapis.com The general reaction involves the conversion of the nitro group (-NO2) to an amino group (-NH2) through the addition of hydrogen. orientjchem.org

A variety of catalysts can be employed for the hydrogenation of nitroarenes, including palladium, platinum, and nickel. numberanalytics.comacs.org Among these, platinum-on-carbon (Pt/C) is a highly effective and widely used catalyst for this transformation. matthey.comiitm.ac.in The carbon support provides a high surface area for the platinum metal, enhancing its catalytic activity and efficiency. iitm.ac.in The hydrogenation reaction is typically carried out by reacting the nitroaromatic compound with hydrogen gas in the presence of the Pt/C catalyst. nih.gov This method is known for its high efficiency and the production of water as the primary byproduct, making it an environmentally favorable approach. acs.org

Table 1: Common Catalysts for Nitroarene Reduction

| Catalyst | Support | Common Applications |

|---|---|---|

| Platinum (Pt) | Carbon (C) | Selective hydrogenation, Reductive alkylation matthey.com |

| Palladium (Pd) | Carbon (C) | Hydrogenation of nitro groups acs.org |

| Raney Nickel (Ni) | - | Hydrogenation of nitroarenes acs.org |

| Rhodium (Rh) | - | Hydrogenation catalysts iitm.ac.in |

The efficiency and selectivity of the catalytic hydrogenation of nitro compounds are significantly influenced by several reaction parameters, including temperature, pressure, and the choice of solvent. numberanalytics.comunimi.it

Temperature: Elevating the reaction temperature generally increases the rate of hydrogenation. acs.org However, excessively high temperatures can sometimes lead to undesirable side reactions. unimi.it The optimal temperature is dependent on the specific substrate and catalyst system being used.

Pressure: The pressure of hydrogen gas is another critical factor. unimi.it Higher pressures typically lead to faster reaction rates. acs.org In many instances, the reaction is carried out under elevated hydrogen pressure to ensure efficient conversion. numberanalytics.com

Solvent Systems: The solvent plays a crucial role by influencing the solubility of the reactants and the catalyst, and can also affect the reaction pathway. numberanalytics.com Common solvents for catalytic hydrogenation include alcohols like ethanol (B145695) and methanol (B129727), as well as other organic solvents such as dimethylformamide (DMF). numberanalytics.comgoogleapis.com The choice of solvent can impact the selectivity of the reaction, with different solvents potentially favoring the formation of different products. nih.gov For instance, in some cases, the use of non-coordinating solvents like toluene (B28343) can favor the formation of the aniline, while coordinating solvents like THF might halt the reaction at an intermediate stage. nih.gov

Table 2: Influence of Reaction Conditions on Catalytic Hydrogenation

| Parameter | General Influence |

|---|---|

| Temperature | Increased temperature generally increases reaction rate acs.org |

| Pressure | Higher pressure typically accelerates the reaction acs.org |

Additives can be introduced to the reaction mixture to enhance the efficiency and selectivity of the catalytic hydrogenation. unimi.it For instance, the addition of bases or amines can influence the reaction environment. In some catalytic systems for nitroarene reduction, additives like dimethylaminopyridine (DMAP) have been shown to boost the conversion of the starting material and improve the selectivity towards the desired product. mdpi.com The presence of basic additives can sometimes suppress undesired side reactions, leading to a purer final product. unimi.it

Besides the direct catalytic hydrogenation of a nitro precursor, other reductive amination strategies can be employed for the synthesis of substituted anilines. jocpr.com Reductive amination is a versatile method that involves the reaction of a carbonyl compound with an amine, followed by the reduction of the resulting imine intermediate. jocpr.com While this is a common method for producing secondary and tertiary amines, its direct application for the synthesis of primary anilines like this compound from a corresponding ketone or aldehyde is less direct. masterorganicchemistry.com

However, variations of this strategy exist. For example, it is possible to start with a nitroarene and perform a reductive amination in a one-pot process, where the nitro group is reduced and an alkyl group is introduced concurrently. organic-chemistry.org This approach can be advantageous as it combines multiple synthetic steps. Various reducing agents can be used in these reactions, including sodium borohydride (B1222165) and its derivatives. masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent and reaction conditions can be tailored to achieve the desired product with high selectivity. jocpr.com

Catalytic Reduction of Nitro Precursors

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for aromatic amines. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org The application of microwave irradiation in the synthesis of substituted anilines typically involves the nucleophilic aromatic substitution of activated aryl halides with an amine source. This technique has been shown to be effective for the synthesis of various aniline derivatives, and the principles are applicable to the synthesis of this compound. tandfonline.com

The reaction of a suitably substituted precursor, such as an activated aryl halide, with an aminating agent can be significantly expedited under microwave irradiation. tandfonline.com For instance, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and various substituted anilines demonstrated high yields (71-99%) in just 10 minutes at 160 °C in ethanol. rsc.org This represents a substantial improvement over conventional heating, which required 72 hours to achieve a lower yield (68%). rsc.org The efficiency of microwave heating stems from the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. bibliotekanauki.pl

The choice of solvent and catalyst, if any, can be optimized to further enhance the reaction efficiency. While some microwave-assisted syntheses of anilides have been performed solvent-free, others have utilized green solvents like ethanol or water to improve the sustainability of the process. rsc.orgnih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Substituted Anilines and Related Compounds

| Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-chloro-4,6-dimethylpyrimidine, Substituted anilines | Ethanol | 160 | 10 min | 71-99 | rsc.org |

| Activated aryl halides, Aqueous NH4OH | None/Water | 140 | 20 min | up to 80 (conversion) | tandfonline.com |

| Aromatic aldehydes, Substituted anilines, Pyruvic acid | p-TSA/Ethanol | 80 | 3 min | 50-80 | rsc.org |

Solvent-free reactions, often facilitated by mechanochemistry (such as ball-milling or grinding), represent a significant advancement in green synthesis. rsc.org These methods reduce the environmental impact by eliminating the need for bulk solvents, which are often toxic and difficult to dispose of.

Mechanochemical synthesis has been successfully applied to a variety of reactions for preparing aniline derivatives. For example, the synthesis of ferrocenyl-N-(pyridinylmethylene)anilines was achieved in excellent yields within 10 minutes of grinding the reactants together without any solvent. scielo.org.za The reduction of the resulting imines to secondary amines was also accomplished using a solvent-less grinding method with NaBH₄ supported on neutral Al₂O₃. scielo.org.za

Another example is the one-pot reaction of anilines with acetylenedicarboxylate (B1228247) diesters under solvent-free ball-milling conditions to produce polysubstituted 1,2-dihydroquinolines in moderate to excellent yields. acs.orgresearchgate.net This method is notable for its mild reaction conditions and short reaction times. acs.orgresearchgate.net Furthermore, the Paal–Knorr pyrrole (B145914) synthesis has been performed mechanochemically using a solid bio-sourced acid catalyst, affording N-substituted pyrroles in quantitative yields from substituted anilines. beilstein-journals.org These examples highlight the potential of applying solvent-free mechanochemical methods to the synthesis of this compound from appropriate precursors.

Table 2: Examples of Solvent-Free Synthesis of Aniline Derivatives

| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Schiff base formation | 3- or 4-ferrocenylaniline, Pyridinecarboxaldehydes | Grinding | 10 min | Excellent | scielo.org.za |

| Imine reduction | Ferrocenyl Schiff bases, NaBH₄/Al₂O₃ | Grinding | - | Excellent | scielo.org.za |

| Dihydroquinoline synthesis | Anilines, Acetylenedicarboxylate diesters | Ball-milling, BF₃, I₂, TFA/MeSO₃H | - | Moderate to Excellent | acs.orgresearchgate.net |

| Paal-Knorr pyrrole synthesis | Substituted anilines, 1,4-diketo compounds | Ball-milling, citric acid (1 mol%) | - | Quantitative | beilstein-journals.org |

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions (typically in aqueous media). The application of biocatalysis for the synthesis of anilines is a growing field of research.

One promising approach is the use of nitroreductases (NRs) for the reduction of nitroaromatic compounds to their corresponding anilines. acs.org This chemoenzymatic method offers an alternative to traditional hydrogenation catalysts, operating at atmospheric pressure and in aqueous solutions with high chemoselectivity. acs.org The synthesis of this compound could potentially be achieved by the biocatalytic reduction of 4,5-dimethoxy-2-methylnitrobenzene using an appropriate nitroreductase.

Directed evolution has been employed to engineer enzymes with improved activity and substrate scope for aniline synthesis. For instance, a flavin-dependent enzyme (PtOYE) was evolved to catalyze the oxidative amination of cyclohexanones, enabling the preparation of a wide range of secondary and tertiary anilines. nih.gov Similarly, the β-subunit of tryptophan synthase (TrpB) has been engineered for the biocatalytic synthesis of β-N-substituted-α-amino acids from aryl amine nucleophiles. nih.gov

While direct biocatalytic synthesis of this compound has not been extensively reported, the existing research on related transformations demonstrates the significant potential of this green technology. researchgate.netmdpi.com

Stereoselective Synthesis of this compound Derivatives

The development of methods for the stereoselective synthesis of chiral aniline derivatives is of great importance, particularly for the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its stereochemistry.

Chiral resolution is a classical method for separating a racemic mixture into its constituent enantiomers. This can be achieved through several techniques, with diastereomeric salt formation being one of the most common. In this method, the racemic amine is reacted with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. google.com The separated diastereomeric salts can then be treated with a base to liberate the individual enantiopure amines.

Another approach is chromatographic separation using a chiral stationary phase (CSP). In this technique, the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. akjournals.com Alternatively, the racemic amine can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. akjournals.com

While specific examples for the chiral resolution of this compound derivatives are not prevalent in the literature, these established principles of diastereomeric salt crystallization and chiral chromatography are broadly applicable to chiral aniline derivatives.

Asymmetric catalysis offers a more direct and efficient route to enantiomerically enriched compounds by creating the desired stereocenter in a single step, avoiding the 50% theoretical yield limit of classical resolution. Numerous catalytic asymmetric methods have been developed for the synthesis of chiral aniline derivatives.

One strategy involves the asymmetric functionalization of the aniline core. For example, an organocatalytic asymmetric para-C-H aminoalkylation of aniline derivatives has been developed using a chiral phosphoric acid catalyst, affording optically active diarylmethylamine products in good yields and high enantioselectivities (up to 91% ee). bohrium.com Another approach is the cooperative catalysis by an achiral dirhodium complex and a chiral spiro phosphoric acid for the asymmetric arylation of diazo compounds with aniline derivatives, yielding α-diarylacetates with high enantioselectivities (up to 97% ee). acs.orgnih.gov

The synthesis of axially chiral C-N atropisomers is another area where asymmetric catalysis has been successfully applied. Palladium-catalyzed N-allylation of anilide precursors using chiral diphosphine ligands has been shown to produce atropisomeric anilides. nih.gov These methodologies demonstrate the potential for creating chiral derivatives of this compound through the strategic application of asymmetric catalysis, either by functionalization of the aromatic ring or by reactions involving the amino group to generate stereocenters or axial chirality.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-anilinopyrimidines |

| 2-chloro-4,6-dimethylpyrimidine |

| Ferrocenyl-N-(pyridinylmethylene)anilines |

| 3- or 4-ferrocenylaniline |

| Pyridinecarboxaldehydes |

| NaBH₄ |

| Al₂O₃ |

| 1,2-dihydroquinolines |

| Acetylenedicarboxylate diesters |

| N-substituted pyrroles |

| 1,4-diketo compounds |

| 4,5-dimethoxy-2-methylnitrobenzene |

| cyclohexanones |

| β-N-substituted-α-amino acids |

| Diarylmethylamines |

| α-diarylacetates |

Chemical Reactivity and Transformation of 4,5 Dimethoxy 2 Methylaniline

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4,5-Dimethoxy-2-methylaniline is highly activated towards electrophilic aromatic substitution (EAS). This is due to the presence of four electron-donating groups: the strongly activating amino group (-NH2), two moderately activating methoxy (B1213986) groups (-OCH3), and a weakly activating methyl group (-CH3). The reaction mechanism for EAS typically involves a two-step process where an electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity.

The directing effects of the substituents on the aromatic ring determine the position of substitution for an incoming electrophile. All four substituents on this compound—amino, methoxy, and methyl groups—are classified as ortho, para-directors. However, the positions on the ring are already substituted at C1(-NH2), C2(-CH3), C4(-OCH3), and C5(-OCH3), leaving only the C3 and C6 positions available for substitution.

| Substituent (Position) | Type | Directing Influence on C3 | Directing Influence on C6 |

|---|---|---|---|

| -NH₂ (C1) | Strong Activator (ortho, para) | Meta | Ortho (Strongly Favored) |

| -CH₃ (C2) | Weak Activator (ortho, para) | Ortho (Favored) | Meta |

| -OCH₃ (C4) | Activator (ortho, para) | Ortho (Favored) | Meta |

| -OCH₃ (C5) | Activator (ortho, para) | Meta | Ortho (Favored) |

Halogenation of aromatic rings like benzene typically requires a Lewis acid catalyst to polarize the halogen molecule, making it sufficiently electrophilic to attack the ring. Given the highly activated nature of the this compound ring, halogenation with agents such as chlorine (Cl₂) or bromine (Br₂) may proceed under milder conditions, potentially without a catalyst. Based on the regiochemical analysis, the substitution is predicted to occur selectively at the most nucleophilic C6 position.

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ | 6-Bromo-4,5-dimethoxy-2-methylaniline |

| Chlorination | Cl₂ | 6-Chloro-4,5-dimethoxy-2-methylaniline |

Mechanistic studies on similar compounds show that halogenation can also be achieved using N-halosuccinimides (NXS), which serve as a source for the electrophilic halogen.

Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). For this compound, the nitration is expected to follow the established regioselectivity, yielding the 6-nitro derivative as the principal product. The reaction of the related compound methyl 3,4-dimethoxybenzoate with nitric and sulfuric acid results in nitration at the position ortho to a methoxy group, demonstrating the strong directing effect of these substituents.

Sulfonation introduces a sulfonic acid group (-SO₃H) and is typically performed using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). The reaction is reversible. In a process for a closely related compound, 2-methoxy-5-methylaniline, sulfonation with sulfuric acid at elevated temperatures occurs at the position para to the methoxy group and ortho to the methyl group. Applying this pattern to this compound, sulfonation is predicted to occur at the C6 position, which is ortho to the amino and a methoxy group.

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-4,5-dimethoxy-2-methylaniline |

| Sulfonation | H₂SO₄ + SO₃ | 6-Amino-3,4-dimethoxy-2-methylbenzenesulfonic acid |

Nucleophilic Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it nucleophilic. This allows this compound to participate in reactions where the amine function attacks an electrophilic center, such as in acylation and alkylation reactions.

The primary amine of this compound readily undergoes acylation when treated with acylating agents such as acid chlorides or acid anhydrides. This reaction results in the formation of an N-substituted amide. For example, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a weak base (like pyridine (B92270), to neutralize the HCl or acetic acid byproduct) would yield N-(4,5-dimethoxy-2-methylphenyl)acetamide. This reaction is a common method for protecting the amino group during other transformations, as the resulting amide is less activating and less basic than the original amine.

The amine group can be alkylated by reaction with alkylating agents like alkyl halides. However, controlling the degree of alkylation in anilines can be challenging. The reaction of this compound with an alkyl halide can produce a mixture of the mono-alkylated secondary amine (N-alkyl-4,5-dimethoxy-2-methylaniline) and the di-alkylated tertiary amine (N,N-dialkyl-4,5-dimethoxy-2-methylaniline). Over-alkylation to form a quaternary ammonium (B1175870) salt is also possible. The use of solid acid catalysts has been explored for the selective N-alkylation of anilines with alcohols. More recent methods have utilized visible-light-induced strategies for the N-alkylation of anilines, avoiding the need for metals or bases.

Amide Coupling Reactions Utilizing Activated Carboxylic Acids

The formation of an amide bond is a fundamental transformation in organic synthesis, typically achieved by the reaction of an amine with an activated carboxylic acid. For anilines such as this compound, which can be less reactive due to the electronic properties of the aromatic ring, efficient coupling requires the use of specific activating agents. The general principle involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.

A variety of reagents and protocols have been developed to activate carboxylic acids for this purpose. These methods often proceed through highly reactive intermediates such as activated esters or acyliminium ions. The selection of the appropriate coupling reagent and conditions is critical to ensure high yields and minimize side reactions. Common strategies involve the use of carbodiimides, phosphonium (B103445) salts, or uronium salts as activators, often in the presence of additives that enhance reaction rates and suppress racemization in the case of chiral carboxylic acids.

For instance, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) is a widely used method. In this process, the carboxylic acid reacts with EDC to form a reactive O-acylisourea intermediate. This intermediate can then be intercepted by the amine to form the amide. The presence of HOBt is crucial as it reacts with the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions and more reactive towards the amine, particularly less nucleophilic anilines. Another common coupling agent is Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), which is often used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

Below is an interactive table summarizing common coupling reagents used for amide bond formation.

| Reagent/Additive | Full Name | Role | Typical Base |

| EDC / HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | Carbodiimide activator / Additive to form reactive ester | DIPEA |

| DCC / DMAP | N,N′-Dicyclohexylcarbodiimide / 4-Dimethylaminopyridine | Carbodiimide activator / Acyl transfer catalyst | - |

| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Uronium-based activator | DIPEA |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium-based activator | Collidine |

| CDI | Carbonyldiimidazole | Forms a reactive acyl-imidazole intermediate | - |

Oxidation Reactions

Formation of Quinone Derivatives

The oxidation of substituted anilines can lead to the formation of various products, including quinone and quinone imine derivatives. In the case of this compound, oxidation is expected to proceed at the amine functionality and the electron-rich aromatic ring. The use of oxidizing agents such as alkaline ferricyanide (B76249) or silver oxide on structurally similar methoxy-substituted anilines has been shown to yield complex product mixtures, including N-aryl-p-quinone imines.

The reaction likely proceeds through the initial formation of a radical cation, which can then undergo further oxidation and coupling reactions. The specific products formed are highly dependent on the reaction conditions and the substitution pattern of the aniline (B41778). For related compounds, chromatographic separation of the initial oxidation products has been shown to yield quinone imines, suggesting they are key intermediates or products of the reaction pathway. The formation of these compounds provides clear evidence for the reactivity of the aromatic ring and the amino group under oxidative stress.

Electropolymerization Pathways and Mechanisms

Electropolymerization is a technique used to synthesize conductive polymers directly onto an electrode surface from a solution containing the corresponding monomer. Substituted anilines, including derivatives like this compound, can undergo oxidative electropolymerization to form thin, electroactive polymer films. The process is initiated by the electrochemical oxidation of the monomer at the electrode surface to form a radical cation. This reactive species can then couple with other monomer units or oligomers to propagate the polymer chain. The properties and structure of the resulting polymer are highly dependent on the synthesis conditions.

The kinetics of the electropolymerization of anilines can be distinguished by several phases: an initial nucleation period, the growth of these nuclei, and eventually, stationary growth of the polymer film. The rate-determining step in this process is typically the initial oxidation of the monomer to its radical cation. The polymerization rate is influenced by factors such as the applied potential, monomer concentration, and the nature of the electrolyte. The growth of the polymer film often follows a process where the linear variation of the anodic current peak with the square root of the potential scan rate indicates that the process at the electrode-electrolyte interface is controlled by diffusion.

The concentration of the monomer and the composition of the electrolyte solution are critical parameters that significantly influence the electropolymerization process and the properties of the resulting polymer.

Monomer Concentration: A change in the monomer concentration can lead to a shift in the kinetic behavior of the polymerization. At very low concentrations, the formation of soluble oligomers may be favored over the deposition of a polymer film. As the concentration increases, the rate of polymerization generally increases, leading to more rapid film growth. However, excessively high concentrations can sometimes lead to the formation of irregular, less adherent films. For some aniline derivatives, an optimal monomer concentration exists for producing a high-quality, conductive polymer film.

Electrolyte: The electrolyte, typically an acid such as H₂SO₄ or HClO₄, plays a crucial role. It provides the necessary ionic conductivity for the electrochemical process to occur. Furthermore, the anions from the acid act as "doping" agents, becoming incorporated into the polymer backbone to balance the positive charges of the oxidized polymer, which is essential for the polymer's electrical conductivity. The nature and concentration of the acid can affect the polymer's morphology, conductivity, and electrochemical stability.

The following table summarizes the general effects of these parameters on the electropolymerization of aniline derivatives.

| Parameter | Effect on Polymerization |

| Increasing Monomer Concentration | Generally increases polymerization rate; can affect polymer structure (e.g., phenazine (B1670421) formation at low concentrations). |

| Increasing Electrolyte (Acid) Concentration | Enhances solution conductivity; provides doping anions necessary for polymer conductivity; can influence polymer morphology. |

| Applied Potential / Scan Rate | Higher anodic potential increases oxidation rate; scan rate affects film thickness and morphology. |

During the electropolymerization of certain substituted anilines, side reactions can occur alongside the primary head-to-tail coupling that forms the linear polymer. One significant side reaction is the formation of phenazine-type units within the polymer structure. This process is believed to occur through a head-to-head coupling of oligomer or polymer chains.

The formation of these phenazine structures is particularly noted at low monomer concentrations. This reaction pathway can effectively act as a termination step for the growing polymer chains, influencing the final molecular weight and properties of the polymer. The incorporation of phenazine units introduces different redox-active sites into the polymer, which can alter its electrochemical and optical properties compared to a purely polyaniline structure.

Coupling Reactions

This compound serves as a versatile substrate in various coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in synthesizing more complex molecular architectures.

While this compound itself does not directly participate in the Suzuki-Miyaura cross-coupling reaction, its halogenated derivatives are valuable precursors for such transformations. The reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. For anilines, this requires prior conversion to a haloaniline, such as an ortho-bromo derivative.

The Suzuki-Miyaura reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov Research on analogues, such as other ortho-substituted bromoanilines, demonstrates the feasibility and general conditions for these reactions. For instance, the coupling of unprotected ortho-bromoanilines with various boronic esters can proceed efficiently. nih.gov The use of specialized dialkylbiaryl phosphine (B1218219) ligands, such as SPhos and JohnPhos, has been shown to create highly active palladium catalysts that are effective even for challenging substrates, including unactivated aryl chlorides and sterically hindered combinations. nih.gov

In a typical procedure, a bromo-derivative of this compound would be reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄ or a system with Pd(OAc)₂ and a phosphine ligand) and a base (such as K₃PO₄ or Na₂CO₃). mdpi.commdpi.com The reaction's success is often dependent on the careful selection of the catalyst, base, and solvent. mdpi.com Studies on the coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids have shown that the bromo group on the aniline ring is preferentially substituted, highlighting the regioselectivity of the reaction. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Bromoaniline Analogues

| Aryl Halide Analogue | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromo-2-methylaniline derivative | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Biaryl | 40% | mdpi.com |

| 2-Bromoaniline | (2-(Benzyloxy)phenyl)boronic acid pinacol (B44631) ester | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | Biaryl | 94% | nih.gov |

| 4-Bromoacetophenone | Phenylboronic acid | [PdCl(N,ODipp)(PPh₃)] | Na₂CO₃ | Methanol (B129727)/H₂O | Biaryl | - | mdpi.com |

| 2-Chlorotoluene | 4-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | Biaryl | 98% | nih.gov |

Oxidative coupling reactions provide a direct method for forming new bonds by removing two hydrogen atoms, often using a metal catalyst or a chemical oxidant. nih.gov Anilines, including this compound, can undergo several types of oxidative coupling.

One common transformation is the oxidative self-coupling of anilines to form symmetrical azoarenes (N=N bond formation). This can be achieved using transition-metal-free systems, such as diacetoxyiodobenzene (B1259982) (DIB) and potassium iodide (KI) in acetonitrile (B52724) at room temperature. researchgate.net This method is applicable to a wide range of aromatic amines with various substituents, including electron-donating methoxy groups. researchgate.net

Another significant class of reactions is the oxidative cross-coupling of anilines with other nucleophiles, such as phenols, to form new C-N or C-C bonds. acs.org The reaction between a substituted aniline and a phenol (B47542) can be challenging to control due to the low oxidation potentials of both reactants. acs.org However, iron- and manganese-based catalysts have been developed to mediate this transformation selectively. For example, the reaction of 3,4-dimethoxyaniline (B48930) (a close analogue) with 2-methyl-4-methoxyphenol, catalyzed by Fe[TPP]Cl, results in the formation of a benzoquinone anil product through an oxidative amination followed by elimination of methanol. acs.org This demonstrates a pathway for ipso-selective C-N coupling at a methoxy-substituted position. acs.org

Table 2: Examples of Oxidative Coupling Reactions with Aniline Analogues

| Aniline Substrate | Coupling Partner | Catalyst/Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxyaniline | Self-coupling | Diacetoxyiodobenzene / KI | Symmetrical Azoarene | 80% | researchgate.net |

| 3,4-Dimethoxyaniline | 2-Methyl-4-methoxyphenol | Fe[TPP]Cl / UHP | Benzoquinone Anil (C-N coupling) | 73% | acs.org |

| 2,4-Dimethoxyaniline | Phenol | Fe[TPP]Cl / UHP | Benzoquinone Anil (C-N coupling) | 96% | acs.org |

| 3,4-Dimethoxyaniline | 2,4-Dimethylphenol | Mn[TPP]Cl / UHP | N,O-Biaryl (C-C coupling) | Moderate-Good | acs.org |

Cyclization Reactions for Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various heterocyclic systems, where the aniline nitrogen and the aromatic ring participate in the formation of a new ring. These cyclization reactions are crucial for constructing pharmacologically relevant scaffolds.

One such application is in the synthesis of substituted benzimidazoles. An iron(II) bromide-catalyzed oxidative coupling of anilines with benzylamines can be employed to construct the benzimidazole (B57391) core. In this reaction, the aniline nitrogen and the adjacent C-H bond on the aromatic ring react with the benzylamine (B48309), which serves as the source for the C2 carbon of the imidazole (B134444) ring, using molecular oxygen as the oxidant. rsc.org This method is compatible with a wide range of functional groups on both the aniline and benzylamine partners. rsc.org

Furthermore, the ortho-methylaniline structure is a classic starting point for quinoline (B57606) synthesis via reactions like the Doebner-von Miller reaction. This acid-catalyzed reaction involves the condensation of an α,β-unsaturated carbonyl compound (which can be formed in situ from aldehydes or ketones) with an aniline. The 2-methyl and the amino group of this compound would direct the cyclization to form a highly substituted quinoline ring system.

Radical cyclization is another strategy to form fused heterocyclic systems. For instance, precursors derived from anilines can undergo radical-initiated ring closure to build complex structures like pyrrolo[1,2-a]indoles. beilstein-journals.org Intramolecular cyclization of nitrenes, generated from azido-functionalized precursors derived from anilines, can also be used to construct key heterocyclic cores such as pyrrolizidines. beilstein-journals.org These advanced synthetic methods highlight the potential of this compound as a building block for diverse and complex heterocyclic molecules.

Table 3: Potential Cyclization Reactions for Heterocyclic Synthesis

| Starting Material Derived from Aniline | Reagent(s) | Heterocyclic Product | Reaction Type | Reference |

|---|---|---|---|---|

| o-Phenylenediamine analogue | Benzylamine | Benzimidazole | Iron-catalyzed Oxidative Coupling | rsc.org |

| 2-Methylaniline analogue | α,β-Unsaturated carbonyl | Quinoline | Doebner-von Miller Reaction | - |

| Azidodienylquinone analogue | Cu(acac)₂ | Pyrrolizidine derivative | Intramolecular Nitrene Cyclization | beilstein-journals.org |

| N-alkyne-substituted pyrrole (B145914) analogue | Iodine | Pyrrolooxazinone | Electrophilic Intramolecular Cyclization | beilstein-journals.org |

Derivatization of 4,5 Dimethoxy 2 Methylaniline

Synthesis of Substituted Azo Dyes and Pigments

Azo dyes are a significant class of organic colorants characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which acts as the primary chromophore. unb.ca The synthesis of azo dyes from 4,5-Dimethoxy-2-methylaniline follows a well-established two-step reaction pathway: diazotization followed by an azo coupling. unb.caresearchgate.net

First, the primary aromatic amine, this compound, is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0–5°C) to ensure the stability of the resulting diazonium salt. researchgate.net

The second step is the coupling reaction, where the electrophilic diazonium salt reacts with a nucleophilic aromatic compound, known as the coupling component. youtube.com This coupling partner is typically an electron-rich species such as a phenol (B47542), naphthol, or another aromatic amine. researchgate.net The electron-donating methoxy (B1213986) and methyl groups on the diazonium salt derived from this compound influence the reactivity and the final color of the dye.

Substituents on the coupling component can either cause a bathochromic shift (a shift to a longer wavelength, resulting in a deeper color) or a hypsochromic shift (a shift to a shorter wavelength, resulting in a lighter color).

Electron-Donating Groups (EDGs): Groups such as hydroxyl (–OH), amino (–NH2), and alkyl (–R) on the coupling component increase the electron density of the aromatic system. This raises the energy of the HOMO, reduces the HOMO-LUMO energy gap, and leads to a bathochromic shift. nih.gov

Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO2), cyano (–CN), and halo (–Cl, –Br) decrease the electron density. This lowers the energy of the LUMO, narrows the energy gap, and also typically results in a bathochromic shift. researchgate.net

The interplay of these substituents allows for the fine-tuning of the dye's color across the visible spectrum. nih.gov The molar extinction coefficient (εmax), which is a measure of how strongly the dye absorbs light, is also influenced by the molecular structure. researchgate.net

| Coupling Component Substituent (R) | Substituent Type | Expected λmax Shift | Resulting Color Range |

|---|---|---|---|

| -OH | Electron-Donating | Bathochromic | Yellow to Orange |

| -NH2 | Electron-Donating | Bathochromic | Orange to Red |

| -N(CH3)2 | Strongly Electron-Donating | Strong Bathochromic | Red to Blue |

| -Cl | Electron-Withdrawing | Bathochromic | Deeper Yellow/Orange |

| -NO2 | Strongly Electron-Withdrawing | Strong Bathochromic | Reddish-Brown |

Preparation of Heterocyclic Compounds

This compound is a valuable starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceutically active molecules. openmedicinalchemistryjournal.com

The quinoline (B57606) scaffold is a key structural component in numerous bioactive compounds. mdpi.com A common method for synthesizing substituted quinolines is the Friedländer annulation. nih.gov This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester), typically under acid or base catalysis. nih.gov

To synthesize a quinoline derivative from this compound, it can be reacted with a suitable β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a catalyst. The reaction proceeds through condensation followed by a cyclodehydration to form the fused pyridine (B92270) ring, resulting in a polysubstituted quinoline with the 6,7-dimethoxy-8-methyl substitution pattern. Various catalysts, including iodine, have been shown to mediate such oxidative cyclizations effectively. researchgate.net

Pyrimidine (B1678525) derivatives are of significant interest due to their wide range of biological activities. nih.gov While numerous synthetic routes exist, multicomponent reactions offer an efficient pathway. ijper.org For instance, the Biginelli reaction, which traditionally combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea, can be adapted. An aldehyde derived from this compound could be used in such a reaction.

Alternatively, pyrimidines can be synthesized through the condensation of a 1,3-dicarbonyl compound with a source of the N-C-N fragment. mdpi.com Intermediates derived from this compound can be designed to participate in these cyclocondensation reactions to yield highly substituted pyrimidine cores.

Indole (B1671886) derivatives are ubiquitous in natural products and medicinal chemistry. openmedicinalchemistryjournal.com The Fischer indole synthesis is a classic and versatile method for preparing indoles. nih.gov This process involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. To utilize this compound in this synthesis, it must first be converted to the corresponding 4,5-dimethoxy-2-methylphenylhydrazine. This is typically done by diazotizing the aniline (B41778) followed by reduction. The resulting hydrazine (B178648) can then be condensed with a carbonyl compound and cyclized to yield a substituted indole. nih.govluc.edu

Benzofuran derivatives also possess a wide array of biological activities. rsc.orgscienceopen.com Synthesizing benzofurans from an aniline precursor like this compound generally requires a multi-step approach. A common strategy involves converting the aniline's amino group into a hydroxyl group. This can be accomplished by forming a diazonium salt from the aniline and subsequently hydrolyzing it to yield 4,5-dimethoxy-2-methylphenol. This phenol can then undergo reactions such as O-alkylation with an α-haloketone followed by intramolecular cyclodehydration to form the furan (B31954) ring fused to the benzene (B151609) core. researchgate.net

Thiazolopyrimidines are fused heterocyclic systems that combine the structural features of thiazole (B1198619) and pyrimidine rings and are noted for their pharmacological potential. ijnc.ir The synthesis of a thiazolo[3,2-a]pyrimidine derivative often begins with the construction of a dihydropyrimidine-2-thione precursor. ias.ac.in This can be achieved through a Biginelli-type condensation involving an appropriate aldehyde, a β-dicarbonyl compound, and thiourea. ijnc.ir

An aldehyde incorporating the 4,5-dimethoxy-2-methylphenyl moiety can serve as the starting point. The resulting pyrimidine-2-thione is then reacted with a reagent such as an α-haloester (e.g., ethyl bromoacetate) or chloroacetonitrile, which alkylates the sulfur atom, followed by an intramolecular cyclization and dehydration to yield the fused thiazolopyrimidine system. ijnc.irnih.gov

N-Functionalization and Protecting Group Strategies

The nitrogen atom of the primary amino group in this compound is a nucleophilic center that readily participates in various chemical transformations. N-functionalization is crucial for creating diverse derivatives and for introducing protecting groups that modulate reactivity during subsequent synthetic steps.

Mono-N-methylation of primary anilines, including substituted derivatives like this compound, is a fundamental transformation in organic synthesis, yielding secondary amines that are valuable intermediates. Achieving high selectivity for the mono-methylated product over the di-methylated analog is a primary challenge. Modern catalytic systems have been developed to address this, often utilizing methanol (B129727) as an economical and environmentally benign C1 source.

One effective approach involves the use of transition metal catalysts. For instance, iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have been shown to catalyze the N-methylation of various anilines with methanol. acs.org These reactions typically require a base, such as cesium carbonate (Cs₂CO₃), and are conducted at elevated temperatures. acs.org The selectivity for mono-methylation is generally high, although for some ortho- and meta-substituted methoxyaniline derivatives, longer reaction times or higher catalyst loadings may be necessary to achieve optimal results. acs.org

Heterogeneous catalysts, such as supported nickel nanoparticles (e.g., Ni/ZnAlOₓ), also provide an efficient route for the selective mono-N-methylation of anilines with methanol. rsc.org These systems can produce mono-N-methylated anilines in good to excellent yields and offer the advantage of easier catalyst separation and recycling. rsc.org

Another established method for selective mono-N-methylation utilizes unsymmetrical alkyl methyl carbonates, such as 2-(2-methoxyethoxy)ethyl methyl carbonate, in the presence of catalysts like Na-exchanged Y faujasites. unive.it This method proceeds with high selectivity (up to 95%) for the mono-N-methyl derivative at substantially quantitative conversions. unive.it The reaction conditions are generally mild and can be performed at atmospheric pressure. unive.it

Below is a table summarizing representative conditions for the mono-N-methylation of substituted anilines, which are applicable to this compound.

| Catalyst System | Methylating Agent | Base | Solvent | Temperature (°C) | Typical Selectivity (Mono-N-methyl) | Reference |

|---|---|---|---|---|---|---|

| Iridium(I)-NHC Complex | Methanol | Cs₂CO₃ | Methanol | 110-150 | High (>90%) | acs.org |

| Ni/ZnAlOₓ | Methanol | NaOH | Methanol | 160 | High (~80-93%) | rsc.org |

| Na-exchanged Y Faujasite | Alkyl Methyl Carbonate | None | Xylene or Triglyme | 130 | Very High (>95%) | unive.it |

Formation of Organometallic Precursors

The conversion of this compound into organometallic reagents opens avenues for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably cross-coupling reactions. The formation of boronic acid derivatives is a particularly valuable strategy, as organoboron compounds are stable, generally have low toxicity, and are highly versatile synthetic intermediates. fujifilm.com

The synthesis of aryl boronic acids from anilines presents a specific challenge due to the presence of acidic protons on the amino group, which are incompatible with the highly basic organometallic intermediates (e.g., Grignard or organolithium reagents) required for the borylation step. Therefore, protection of the amino group is a mandatory prerequisite for this transformation.

A general and effective strategy involves a multi-step sequence known as the lithiation-borylation reaction. nih.gov This process typically begins with the protection of the amino group, for example, as a carbamate. The protected aniline can then undergo directed ortho-lithiation using a strong base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent at low temperatures. nih.gov The resulting aryllithium species is then quenched with a boron electrophile, such as a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate), to form a boronate ester. prepchem.comorgsyn.org Finally, acidic or basic hydrolysis of the boronate ester yields the desired aryl boronic acid.

Alternatively, a halogenated derivative of this compound can be used as a precursor. For example, a bromo or iodo substituent can be introduced onto the aromatic ring. This aryl halide can then be converted into an organometallic intermediate via metal-halogen exchange with an organolithium reagent or by forming a Grignard reagent with magnesium metal. prepchem.comgoogle.com This intermediate is subsequently reacted with a borate ester. The synthesis of (4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid, a closely related structure, demonstrates the viability of producing such functionalized boronic acids. glpbio.comnih.gov

The following table outlines a general synthetic sequence for the preparation of a boronic acid derivative from an aniline precursor.

| Step | Description | Typical Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | N-Protection | Boc₂O, Cbz-Cl, or similar | Protects the amino group from the strong base used in the next step. | nih.gov |

| 2 | Metallation (Lithiation or Grignard Formation) | n-BuLi, s-BuLi, or Mg turnings (if starting from an aryl halide) | Generates a nucleophilic aryl species (aryllithium or Grignard reagent). | nih.govprepchem.com |

| 3 | Borylation | B(OMe)₃, B(OiPr)₃, or Isopropoxy(pinacolato)boron | Introduces the boron moiety by quenching the organometallic intermediate. | orgsyn.orggoogle.com |

| 4 | Hydrolysis / Deprotection | Aqueous acid (e.g., HCl) or base (e.g., NaOH) | Converts the boronate ester to the final boronic acid and removes the N-protecting group. | prepchem.com |

Spectroscopic and Computational Analysis of 4,5 Dimethoxy 2 Methylaniline and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools in the identification and characterization of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible Spectroscopy provide a comprehensive picture of the molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4,5-Dimethoxy-2-methylaniline, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the amine protons. The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the amino and methoxy groups, and the weakly donating methyl group. The two aromatic protons would appear as singlets due to their para relationship. The protons of the two methoxy groups at positions 4 and 5 are expected to have slightly different chemical shifts, though they may overlap. The methyl group at position 2 would also give rise to a singlet. The amine (-NH₂) protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are anticipated for the aromatic carbons, the methoxy carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbons bearing the methoxy groups (C4 and C5) would be shifted downfield, as would the carbon attached to the amino group (C1). The carbon with the methyl group (C2) and the remaining aromatic carbons (C3 and C6) will also have characteristic chemical shifts. The carbon atoms of the two methoxy groups and the methyl group will appear in the upfield region of the spectrum.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the proton and carbon signals unequivocally. A COSY spectrum would show correlations between coupled protons, although in the case of this compound, the aromatic protons are singlets and would not show correlations to each other. An HSQC spectrum would reveal one-bond correlations between protons and the carbons they are directly attached to, which is invaluable for assigning the signals of the aromatic CH groups and the methyl and methoxy groups. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further establish the connectivity by showing correlations between protons and carbons that are two or three bonds away.

| Position | ¹H Chemical Shift (ppm, estimated) | ¹³C Chemical Shift (ppm, estimated) |

|---|---|---|

| -NH₂ | ~3.5 (broad s) | - |

| C1 | - | ~138 |

| C2 | - | ~118 |

| -CH₃ (on C2) | ~2.1 (s) | ~17 |

| C3 | ~6.6 (s) | ~113 |

| C4 | - | ~149 |

| -OCH₃ (on C4) | ~3.8 (s) | ~56 |

| C5 | - | ~143 |

| -OCH₃ (on C5) | ~3.7 (s) | ~56 |

| C6 | ~6.5 (s) | ~100 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H bonds of the primary amine, C-H bonds of the aromatic ring and the methyl/methoxy groups, C=C bonds of the aromatic ring, and C-O bonds of the methoxy groups.

The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methoxy groups are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching of the aryl ether methoxy groups would produce strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₃, -OCH₃) | C-H stretch | 2850 - 3000 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

| Aryl C-O (-OCH₃) | Asymmetric C-O stretch | 1200 - 1275 |

| Aryl C-O (-OCH₃) | Symmetric C-O stretch | 1000 - 1075 |

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₉H₁₃NO₂), the expected monoisotopic mass is approximately 167.0946 g/mol . HRMS can confirm this with high accuracy. The fragmentation pattern observed in the mass spectrum also provides valuable structural information. Common fragmentation pathways for anilines include the loss of the amino group or substituents from the aromatic ring. For this specific molecule, fragmentation might involve the loss of a methyl group from one of the methoxy moieties or the entire methoxy group.

PubChem provides predicted collision cross-section data for various adducts of this compound, which is useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry. For instance, the predicted collision cross-section for the [M+H]⁺ adduct is 133.7 Ų. uni.lu

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π → π* transitions of the benzene (B151609) ring. The presence of auxochromic groups like the amino (-NH₂) and methoxy (-OCH₃) groups, which have lone pairs of electrons, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the benzene absorption bands. It is expected that this compound will show strong absorption in the UV region, likely with maxima around 200-240 nm and a weaker band at longer wavelengths, possibly extending into the near-UV region. The exact position and intensity of these bands can be influenced by the solvent polarity.

Computational Chemistry and Theoretical Studies

Computational chemistry serves as a powerful complement to experimental spectroscopic techniques, providing deeper insights into the molecular properties and behavior of compounds like this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can be employed to predict a variety of properties for this compound and its derivatives.

Molecular Geometry Optimization: DFT methods can be used to calculate the most stable three-dimensional conformation of the molecule by finding the geometry with the minimum energy. This provides accurate bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: The vibrational frequencies calculated using DFT can be correlated with the experimental FT-IR and Raman spectra. This allows for a more precise assignment of the observed absorption bands to specific vibrational modes of the molecule. Theoretical calculations often provide a level of detail that is not achievable through experimental methods alone.

NMR Chemical Shifts: Theoretical calculations of NMR shielding tensors can be converted into chemical shifts. Comparing these calculated shifts with experimental data can aid in the definitive assignment of complex NMR spectra.

Electronic Properties: DFT calculations can provide information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and the electronic transitions observed in the UV-Vis spectrum. The distribution of these frontier orbitals can also provide insights into the reactive sites of the molecule. For instance, studies on similar aniline (B41778) derivatives have utilized DFT to analyze their electronic structure and predict their reactivity.

Molecular Geometry Optimization

Molecular geometry optimization is a computational chemistry technique used to determine the most stable three-dimensional arrangement of atoms in a molecule. mdpi.com This process systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest potential energy on the potential energy surface. The resulting optimized structure represents the molecule's most probable geometry.

For this compound, this analysis is typically performed using quantum mechanical methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) theory, often paired with a basis set like 6-311G(d,p). scholarsresearchlibrary.com The calculations yield precise values for the geometric parameters of the molecule. Key parameters that would be determined include the bond lengths between the atoms of the benzene ring, the amine group (-NH₂), the methyl group (-CH₃), and the two methoxy groups (-OCH₃). Additionally, the bond angles within the aromatic ring and involving the substituent groups, as well as the dihedral angles that define the orientation of the methoxy and amine groups relative to the ring, are calculated. These optimized parameters are crucial for understanding the molecule's steric and electronic properties and serve as the foundation for subsequent computational analyses like vibrational frequency and electronic property calculations.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents typical parameters that would be obtained from a geometry optimization calculation.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C | Aromatic ring C-C bond | ~ 1.39 - 1.41 |

| C-N | Amine group C-N bond | ~ 1.40 |

| C-O | Methoxy group C-O bond | ~ 1.37 |

| O-CH₃ | Methoxy group O-C bond | ~ 1.43 |

| C-CH₃ | Methyl group C-C bond | ~ 1.51 |

| N-H | Amine group N-H bond | ~ 1.01 |

| **Bond Angles (°) ** | ||

| C-C-C | Benzene ring internal angle | ~ 119 - 121 |

| C-C-N | Angle of amine attachment | ~ 120 |

| C-C-O | Angle of methoxy attachment | ~ 118 - 122 |

| C-O-C | Methoxy group internal angle | ~ 117 |

| Dihedral Angles (°) | ||

| C-C-N-H | Torsion angle of amine group | Varies |

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or ionization potential. pku.edu.cn Conversely, the LUMO is the innermost empty orbital, which can accept electrons, and its energy level corresponds to the molecule's electrophilicity or electron affinity. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical stability and reactivity. ajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite electrons from the HOMO to the LUMO. A small energy gap suggests that the molecule is more reactive and can be easily polarized. For this compound, the electron-donating amine and methoxy groups are expected to raise the energy of the HOMO, enhancing its nucleophilic character. The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative Data) This table illustrates the type of data generated from an FMO analysis.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.25 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.75 |

Vibrational Frequency Analysis

Vibrational frequency analysis is a technique used to identify the vibrational modes of a molecule. Experimental methods like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are used to record the vibrational spectra. nih.gov These experimental results are often complemented by computational calculations, typically using DFT methods, which can predict the harmonic vibrational frequencies, IR intensities, and Raman activities. scholarsresearchlibrary.com Comparing the experimental and calculated spectra allows for a precise assignment of the observed spectral bands to specific molecular vibrations. nih.gov

For this compound, the vibrational spectrum is characterized by the modes associated with its functional groups. Key vibrational assignments would include the N-H stretching modes of the primary amine group, the C-H stretching of the aromatic ring and the methyl/methoxy groups, C-O stretching of the methoxy groups, and various bending and deformation modes. ijrar.org For instance, the N-H stretching vibrations typically appear as distinct bands in the high-frequency region of the IR spectrum. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methoxy groups appear just below 3000 cm⁻¹. ijrar.org The analysis provides a detailed fingerprint of the molecule's structural composition.

Table 3: Tentative Vibrational Mode Assignments for this compound (Illustrative Data) This table shows representative vibrational modes and their expected frequency ranges based on the analysis of similar aniline derivatives.

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| ν(N-H) | Asymmetric & Symmetric NH₂ Stretching | 3400 - 3500 |

| ν(C-H) | Aromatic C-H Stretching | 3000 - 3100 |

| ν(C-H) | Asymmetric & Symmetric CH₃ Stretching | 2900 - 2990 |

| ν(C=C) | Aromatic Ring C=C Stretching | 1580 - 1620 |

| δ(N-H) | NH₂ Scissoring (Bending) | 1590 - 1650 |

| δ(C-H) | CH₃ Bending | 1440 - 1470 |

| ν(C-O) | Asymmetric C-O-C Stretching (Methoxy) | 1230 - 1270 |

| ν(C-N) | C-N Stretching | 1250 - 1340 |

| ν(C-O) | Symmetric C-O-C Stretching (Methoxy) | 1020 - 1060 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a molecular crystal. scirp.orgresearchgate.net The analysis maps the electron distribution of a molecule within its crystal environment, generating a unique three-dimensional surface. This surface is color-coded based on different properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts that are shorter than the van der Waals radii sum, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

This 3D surface can be deconstructed into a 2D "fingerprint plot," which summarizes all intermolecular contacts in the crystal. nih.gov The plot graphs the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de). Different types of interactions have characteristic appearances on this plot. For this compound, this analysis would reveal the nature and relative importance of interactions such as O···H, N···H, H···H, and C···H contacts that govern the crystal packing. For example, sharp spikes in the fingerprint plot would indicate strong hydrogen bonding involving the amine and methoxy groups, while a high density of points in the central region would signify a large contribution from weaker H···H van der Waals forces. nih.gov

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative Data) This table presents a typical breakdown of intermolecular contacts that would be quantified by this analysis.

| Interaction Type | Description | Typical Contribution (%) |

|---|---|---|

| H···H | Hydrogen-Hydrogen contacts | 45 - 55 |

| O···H / H···O | Oxygen-Hydrogen contacts (Hydrogen bonding) | 20 - 30 |

| C···H / H···C | Carbon-Hydrogen contacts | 15 - 25 |

| N···H / H···N | Nitrogen-Hydrogen contacts (Hydrogen bonding) | 3 - 8 |

| C···C | Pi-pi stacking interactions | < 5 |

Applications in Materials Science and Advanced Technologies

Conducting Polymers

There is no available scientific literature detailing the synthesis, characterization, or application of a conducting polymer derived from 4,5-Dimethoxy-2-methylaniline. The following subsections, which are standard for discussing conducting polymers, cannot be populated with information specific to this compound due to the absence of research.

No studies on the synthesis and characterization of poly(this compound) have been found.

There is no information available on the use of poly(this compound) in electrochromic devices.

While studies on various substituted polyanilines exist, none specifically address the solubility and conductivity of a polymer derived from this compound.

Dye and Pigment Production

Similarly, a comprehensive search has not revealed any instances of this compound being used in the production of dyes or pigments. While aniline (B41778) and its derivatives are a broad class of compounds used in the dye industry, the specific application of this isomer is not documented. A related compound, 4-chloro-2,5-dimethoxyaniline (B1194742), has been mentioned as a valuable intermediate in the preparation of dyes and pigments, but this does not extend to this compound based on available data.

Role As a Chemical Building Block in Specialized Synthesis

Drug Discovery and Development

The structural framework of substituted anilines is a common feature in many biologically active compounds and approved pharmaceutical agents. drugdiscoverytrends.com Aromatic amines are substructures in over a third of drug candidates, as the nitrogen atoms they contain are crucial for interacting with biological targets like proteins and enzymes. drugdiscoverytrends.com Derivatives of dimethoxyaniline, in particular, are utilized in the synthesis of targeted therapies, including inhibitors for key cellular pathways involved in disease progression.

Protein kinases are enzymes that play a central role in complex cellular processes, and their dysregulation is directly implicated in numerous diseases, most notably cancer. ed.ac.uk Consequently, kinase inhibitors have become one of the most important classes of modern drugs. ed.ac.uk The 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline scaffolds are foundational structures for many potent and selective kinase inhibitors that compete with adenosine (B11128) triphosphate (ATP) at the enzyme's binding site.